molecular formula C24H24N2O5S B12469998 N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B12469998
M. Wt: 452.5 g/mol
InChI Key: JJSOOCYAQBNPPB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structural features, which include an ethoxyphenyl group, a methylphenylsulfonyl group, and a benzoxazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves a multi-step process:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring. This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the benzoxazine intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the benzoxazine intermediate with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • N-(4-ethoxyphenyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Uniqueness

N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H24N2O5S/c1-3-30-19-12-10-18(11-13-19)25-24(27)23-16-26(21-6-4-5-7-22(21)31-23)32(28,29)20-14-8-17(2)9-15-20/h4-15,23H,3,16H2,1-2H3,(H,25,27)

InChI Key

JJSOOCYAQBNPPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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